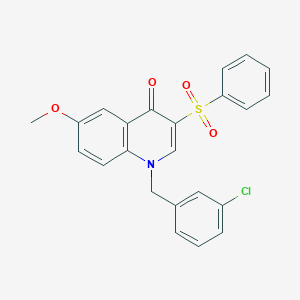
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CSQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline class of compounds and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, but studies have shown that it acts as an inhibitor of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important for cell division. By inhibiting tubulin polymerization, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can prevent cell division and induce cell death in cancer cells. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one induces cell death by inhibiting tubulin polymerization and disrupting the microtubule network. Inflammatory cells, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one inhibits the production of pro-inflammatory cytokines, which can reduce inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been shown to have anti-microbial properties, which can prevent the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in lab experiments is its high purity and stability. The synthesis method has been optimized for high yield and purity, which ensures that the compound is consistent and reliable for use in experiments. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied, which means that there is a significant amount of literature available on its properties and potential applications. However, one limitation of using 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is its cost. The synthesis method is complex and requires expensive reagents, which can make it difficult for researchers with limited funding to use in their experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its effectiveness in animal models and to optimize its dosing and administration. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results as an anti-inflammatory and anti-microbial agent, and further studies are needed to determine its potential applications in these areas. Finally, the mechanism of action of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Métodos De Síntesis
The synthesis of 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves the reaction of 3-chlorobenzylamine with 6-methoxy-3-nitrobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. This synthesis method has been reported in various studies and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has also been studied for its anti-inflammatory properties and has shown promising results in animal models of inflammation. Additionally, 1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential use as an anti-microbial agent, with studies showing its effectiveness against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-10-11-21-20(13-18)23(26)22(30(27,28)19-8-3-2-4-9-19)15-25(21)14-16-6-5-7-17(24)12-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSBIBJHBCGNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

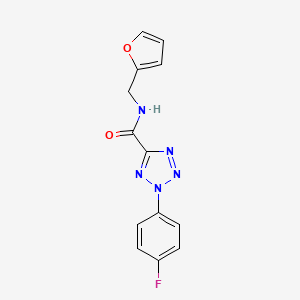
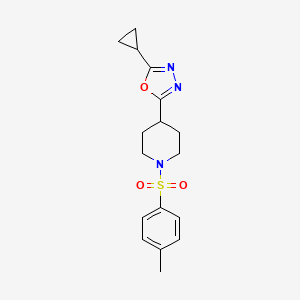


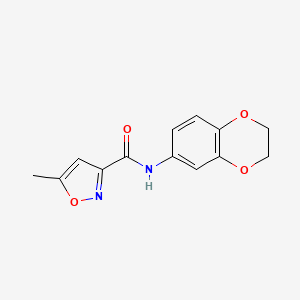
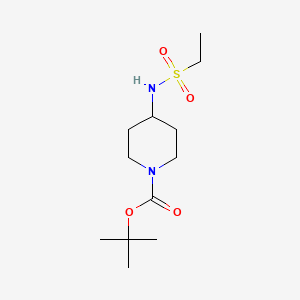
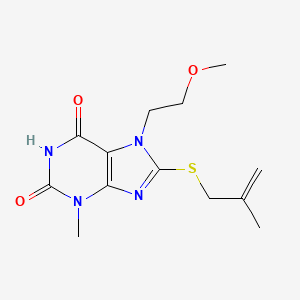
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)

![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)
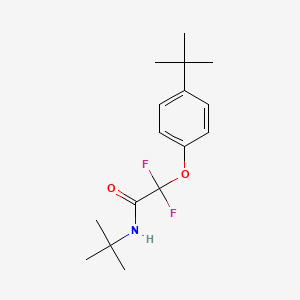

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)